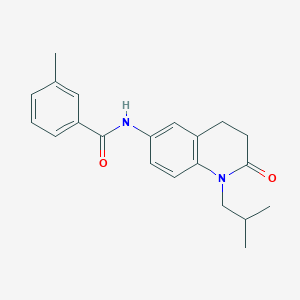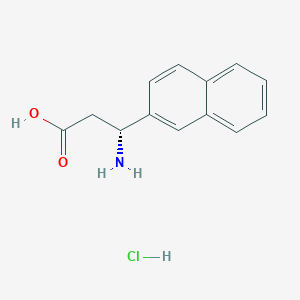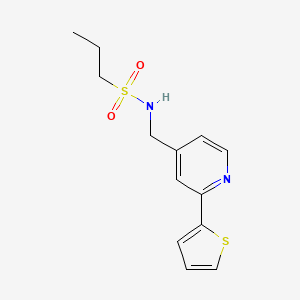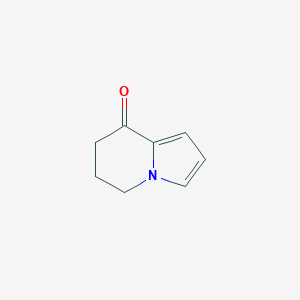![molecular formula C9H8N4S B3017173 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine CAS No. 105873-33-4](/img/structure/B3017173.png)
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazolo-triazine derivatives is described in the literature. For instance, the synthesis of triazolo[1,5-a]triazin-7-ones involves a multi-step process starting from 3-amino-5-sulfanyl-1,2,4-triazole, which undergoes alkylation, reaction with p-nitrophenyl chloroformate, treatment with a primary amine, and condensation with diethoxymethyl acetate, followed by oxidation to yield the final products . Another synthesis route for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines involves the triazine ring closure of 5-guanidino-3-phenyl-1,2,4-triazole with trichloroacetonitrile, which proceeds chemo- and regioselectively . These methods could potentially be adapted for the synthesis of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazolo-triazine derivatives has been studied, with one example being the 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which forms a methanol solvate. The heterocyclic core of this compound is essentially planar, and the amino groups participate in π-electron delocalization with the triazolo[1,5-a][1,3,5]triazine nucleus . This information suggests that the this compound may also exhibit a planar structure with delocalized electrons, which could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The literature provides examples of chemical reactions involving triazolo-triazine derivatives. For instance, the reaction of hydrazonoyl bromide with various thiols and thiones leads to the formation of benzothiazines, triazolo-benzimidazoles, thiazolo-benzimidazoles, and thiadiazoles . These reactions demonstrate the versatility of triazolo-triazine derivatives in forming various fused heterocyclic systems, which could be relevant for the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-triazine derivatives can be inferred from their structural characteristics. For example, the presence of hydrogen bonding in the crystal structure of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate indicates that similar compounds may have a propensity for forming hydrogen bonds, which could affect their solubility and stability . Additionally, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives and their characterization through IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these techniques could be employed to determine the physical and chemical properties of this compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : The compound has been utilized in the synthesis of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles, which are confirmed through various spectroscopic methods and X-ray crystallography (Dong et al., 2002).
Antimicrobial Applications
- Antimicrobial Activities : Some derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, which include the 7-methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine structure, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antifungal Applications
- Antifungal Agents : Novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles, a derivative of this compound, have been synthesized and evaluated for their potent antifungal properties. Some derivatives have shown outstanding fungitoxicity against various phytopathogenic fungi (Kukreja et al., 2016).
Anticonvulsant Activity
- Anticonvulsant Properties : Derivatives like 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones have been synthesized and evaluated for their anticonvulsant activities, with certain compounds exhibiting high activity and low neurotoxicity, suggesting potential therapeutic applications (Liu et al., 2014).
Future Directions
The future directions for the research and development of “7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine” and related compounds could involve further exploration of their diverse pharmacological activities and potential applications in drug design, discovery, and development . Additionally, more studies could be conducted to understand their synthesis processes, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .
Biochemical Pathways
Related compounds have been associated with the inhibition of various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, they have been reported to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide valuable insights into the potential ADME properties of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine.
Result of Action
Related compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . These effects suggest that this compound may exert similar effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the physicochemical properties of such compounds, including their solubility and stability, can be influenced by environmental conditions such as temperature and ph . These factors can affect the compound’s bioavailability and efficacy.
properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-5-2-3-6-7(4-5)14-9-12-11-8(10)13(6)9/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNKMALIYTLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)
![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)
![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)